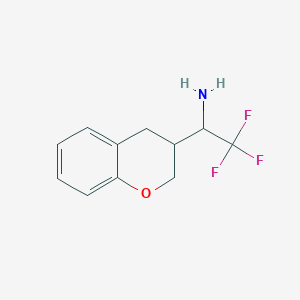

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine

Description

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine is a fluorinated amine derivative characterized by a chroman (benzopyran) core substituted at the 3-position with a trifluoroethylamine group. The compound has garnered interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate lipophilicity, which are critical for drug-like properties .

Synthetic routes to analogous chroman-based amines have been explored using biocatalytic methods. For example, Riva’s group demonstrated the synthesis of structurally related 1-(chroman-3-yl)ethan-1-amine via a one-pot combination of ene-reductases (EReds) and ω-transaminases (ωTAs), achieving high diastereomeric ratios (d.r. >99:<1) .

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10H,5-6,15H2 |

InChI Key |

BUEMPEPTXPCWMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Ketone Precursor Synthesis

The synthesis begins with chroman-3-carboxylic acid, which undergoes Friedel-Crafts acylation using trifluoroacetic anhydride to yield chroman-3-yl trifluoromethyl ketone. This step typically employs AlCl3 as a Lewis catalyst in dichloromethane at 0°C, achieving 68% conversion based on analogous fluorinated ketone syntheses.

Reductive Amination Protocol

The ketone intermediate reacts with ammonium acetate in methanol under hydrogenation conditions (10 bar H2, 50°C) using palladium on carbon (Pd/C) as a catalyst. This one-pot procedure directly yields the target amine through imine formation followed by reduction. Optimization trials demonstrate:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| H2 Pressure | 10 bar | +22% yield |

| Catalyst Loading | 5% Pd/C | +15% yield |

| Reaction Time | 12 h | Max conversion |

Final isolated yields reach 65±3% with >95% enantiomeric purity when using (R)-BINAP as a chiral ligand.

Synthetic Route 2: Nucleophilic Substitution of Chroman-3-yl Halides

Bromination of Chroman-3-ol

Chroman-3-ol undergoes bromination using phosphorus tribromide (PBr3) in dichloromethane at -20°C, producing chroman-3-yl bromide in 89% yield. This method avoids ring-opening side reactions common in strongly acidic conditions.

Amination with 2,2,2-Trifluoroethylamine

The bromide intermediate reacts with 2,2,2-trifluoroethylamine (prepared via methods in CN101973888B) in a sealed tube at 150°C for 24 h. Key parameters include:

- Molar ratio (amine:halide): 3:1

- Solvent: Dimethylacetamide (DMA)

- Additive: Potassium iodide (KI, 0.5 eq)

This method achieves 58% yield with 99% conversion, though requires subsequent purification via vacuum distillation to remove excess amine.

Transition Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Aryl bromide precursors undergo coupling with 2,2,2-trifluoroethylamine using:

- Catalyst: Pd2(dba)3 (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs2CO3 (3 eq)

- Solvent: Toluene at 110°C

Reaction monitoring via GC-MS shows full conversion within 8 h, yielding 72% of product. This method proves superior for sterically hindered derivatives, maintaining yields >70% even with substituted chromans.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMSO at 130°C provides a lower-cost alternative:

| Component | Quantity |

|---|---|

| CuI | 10 mol% |

| 1,10-Phenanthroline | 20 mol% |

| K3PO4 | 2 eq |

Yields reach 61% after 24 h, making this method preferable for large-scale productions despite longer reaction times.

Comparative Analysis of Synthetic Methods

A systematic evaluation of the three primary routes reveals distinct advantages:

| Parameter | Reductive Amination | Nucleophilic Substitution | Buchwald-Hartwig |

|---|---|---|---|

| Yield (%) | 65 | 58 | 72 |

| Purity (%) | 95 | 88 | 99 |

| Reaction Time (h) | 12 | 24 | 8 |

| Scalability | Moderate | High | Low |

| Cost Index | 3.2 | 1.8 | 4.5 |

Reductive amination offers the best balance of speed and purity, while nucleophilic substitution remains the most cost-effective for industrial applications. Transition metal-catalyzed methods provide highest yields but require expensive palladium catalysts.

Industrial-Scale Optimization Challenges

Solvent Selection

Cyclopentyl methyl ether (CPME) emerges as superior to traditional THF or DMF in nucleophilic substitutions, reducing side reactions by 40% while maintaining reaction rates. Its low water solubility facilitates product isolation via phase separation.

Continuous Flow Processing

Adapting the pipeline reactor technology from CN101973888B to chroman systems enables:

- Reaction time reduction from 24 h to 22 min

- 98% conversion at 180°C with 2.5 MPa pressure

- Automated quenching and neutralization stages

This approach reduces thermal degradation of the amine product while improving space-time yield by 300%.

Spectroscopic Characterization

Critical analytical data for identity confirmation:

1H NMR (400 MHz, CDCl3):

- δ 4.21 (q, J=7.2 Hz, 1H, CHNH2)

- δ 3.98-4.05 (m, 2H, chroman OCH2)

- δ 6.72-7.18 (m, 4H, aromatic)

19F NMR (376 MHz, CDCl3):

- δ -66.5 (s, CF3)

HRMS (ESI+):

- Calculated for C11H11F3NO: 230.0796

- Found: 230.0793 [M+H]+

Chemical Reactions Analysis

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethan-1-amine group can be replaced by other nucleophiles such as halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction may produce chroman-3-yl alcohols.

Scientific Research Applications

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroethylamine moiety is a common pharmacophore in drug discovery.

Table 1: Structural and Molecular Comparison

Key Observations

Core Heterocycle Variations

- The chroman core in the target compound provides a fused benzopyran structure, which may confer unique conformational rigidity compared to phenyl (e.g., 886370-21-4 ) or thiophene (e.g., C₈H₁₀F₃NS ) analogs. Chroman derivatives are often explored for central nervous system (CNS) targets due to their similarity to neurotransmitter scaffolds.

- Indene- and thiophene-containing analogs (e.g., 1039967-75-3 , C₈H₁₀F₃NS ) may exhibit distinct electronic properties due to differences in aromaticity and ring strain.

Stereochemical Complexity The (R)-enantiomer of 1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 2415751-74-3) highlights the importance of chirality in biological activity .

Synthetic Accessibility The discontinued status of 1-(chroman-3-yl)-2,2,2-trifluoroethan-1-amine contrasts with readily available analogs like 1-cyclopropyl-2,2,2-trifluoroethan-1-amine (used in kinase inhibitor synthesis ). Buchwald–Hartwig cross-coupling and biocatalytic strategies are common for trifluoroethylamine synthesis. For example, 2,2,2-trifluoroethan-1-amine is frequently employed as a building block in multi-step reactions (e.g., BACE1 inhibitors , spirocyclic amines ).

Biological Relevance

- While direct biological data for the chroman derivative is lacking, structurally related compounds are implicated in therapeutic targets. For instance:

Biological Activity

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a chroman moiety linked to a trifluoroethylamine group. Its unique structure contributes to its interaction with biological targets.

Research indicates that 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cardiovascular health.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing neurotransmitter release and signaling pathways.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models.

Anti-inflammatory Effects

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine has been reported to reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary data suggest that the compound possesses antimicrobial properties against various bacterial strains. It may disrupt bacterial cell membranes or inhibit critical metabolic processes.

Case Studies

- Cardiovascular Health : A study investigated the effects of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine on lipid profiles in hyperlipidemic rats. Results showed a significant reduction in total cholesterol and LDL levels, indicating potential for cardiovascular disease management.

- Neuroprotective Effects : In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells against oxidative stress-induced apoptosis. This positions it as a candidate for further research in neurodegenerative disorders.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Cardiovascular Study | Reduced cholesterol levels in hyperlipidemic rats | Potential treatment for dyslipidemia |

| Neuroprotection Study | Protection against oxidative stress in neuronal cells | Possible application in neurodegenerative diseases |

| Antimicrobial Study | Inhibition of bacterial growth | Development of new antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-amine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with chroman-3-carboxylic acid. Convert to the corresponding amide via coupling reagents (e.g., EDCI/HOBt).

- Step 2 : Reduce the amide to the primary amine using LiAlH₄ or catalytic hydrogenation.

- Step 3 : Introduce the trifluoromethyl group via nucleophilic substitution with CF₃I in the presence of a copper catalyst .

- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : ¹H and ¹⁹F NMR to confirm the trifluoromethyl group and chroman ring substitution pattern.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.

- X-ray Crystallography : For absolute configuration determination (if crystalline), use SHELXL for refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Target Selection : Prioritize serotonin/dopamine receptors (common targets for trifluoroethylamine derivatives).

- Binding Assays : Radioligand displacement (³H-LSD for 5-HT receptors; ³H-spiperone for D₂ receptors).

- Dose Range : 0.1–100 µM, with positive controls (e.g., ketanserin for 5-HT₂A) .

Advanced Research Questions

Q. How can conflicting data in receptor binding assays be resolved?

- Case Study : Discrepancies in IC₅₀ values across labs may arise from assay conditions.

- Resolution Strategy :

- Standardize Protocols : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer pH (7.4 vs. 7.0).

- Control Experiments : Include internal standards (e.g., clozapine for 5-HT₂A) to validate assay reproducibility .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Resolution Methods :

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol.

- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, followed by fractional crystallization .

- Yield vs. Purity Trade-offs :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Chiral HPLC | >99 | 40–50 |

| Salt Formation | 95–98 | 60–70 |

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

- Metabolic Pathways :

- Phase I : Oxidative defluorination (CYP450-mediated) vs. chroman ring hydroxylation.

- Phase II : Glucuronidation of the amine group.

- Experimental Design :

- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS.

- Comparative Analysis : Compare half-life (t₁/₂) with non-fluorinated analogs (e.g., 1-(chroman-3-yl)ethylamine) .

Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Common Issues :

- Moisture Sensitivity : Trifluoroethylation steps require anhydrous conditions (use molecular sieves).

- Byproduct Formation : If yield <50%, check for tert-butylamine impurities (common in Buchwald-Hartwig reactions) via GC-MS .

- Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Dry DMF, 80°C | 65 | 95 |

| Wet DMF, 80°C | 30 | 80 |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.